molecular formula C20H17N3O3S2 B2813036 4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine CAS No. 627833-78-7

4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine

Cat. No.: B2813036
CAS No.: 627833-78-7
M. Wt: 411.49
InChI Key: PRGFTBVAQIWADY-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 4 with a 4-methylbenzenesulfonyl group, position 2 with a thiophen-2-yl moiety, and position 5 with an N-[(pyridin-3-yl)methyl]amine group.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-14-6-8-16(9-7-14)28(24,25)20-19(22-13-15-4-2-10-21-12-15)26-18(23-20)17-5-3-11-27-17/h2-12,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGFTBVAQIWADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. Common starting materials include 4-methylbenzenesulfonyl chloride, pyridine-3-methanol, thiophene-2-carboxylic acid, and appropriate reagents for oxazole ring formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Researchers may study its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can contribute to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Core Heterocycle Variations

Thiazole vs. Oxazole Derivatives

  • 4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine ():
    • Replaces the oxazole core with a thiazole.
    • Retains the benzenesulfonyl group and pyridinylmethyl amine but adds a chlorine substituent at position 4.
    • Thiazoles generally exhibit higher metabolic stability than oxazoles due to sulfur’s electron-withdrawing effects .
  • N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine ():
    • Thiazole core with methoxyphenyl and pyridinamine substituents.
    • Lacks sulfonyl groups, reducing polarity compared to the target compound .

Thiadiazole and Oxadiazole Analogs

  • Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine ():
    • Thiadiazole core with thiophene and fluorophenyl groups.
    • Demonstrated anticancer activity (IC₅₀ = 1.28 µg/mL against MCF7 breast cancer cells), suggesting the thiophene moiety’s role in bioactivity .
  • N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (): Combines oxadiazole and thiazole rings. Oxadiazoles are known for hydrogen-bonding capacity, which may enhance target engagement .

Substituent Modifications

Sulfonyl Group Variations

  • 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine ():
    • Dual sulfonyl groups on a thiazole core.
    • Increased steric bulk and hydrophobicity compared to the target compound’s single sulfonyl group .
  • N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide ():
    • Replaces sulfonyl with an acetamide-thiophene hybrid.
    • The thiophene unit is retained, but the sulfonyl group’s electron-deficient character is absent .

Amine Substituents

  • 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): Morpholinomethylamine substituent instead of pyridinylmethyl.

Biological Activity

The compound 4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine represents a novel class of bioactive molecules with potential therapeutic applications. This article delves into its biological activities, including its mechanism of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C18H19N3O4SC_{18}H_{19}N_{3}O_{4}S with a molecular weight of approximately 437.6 g/mol. The compound features a sulfonamide group, an oxazole ring, and a thiophene moiety, which are critical for its biological activity.

Research indicates that compounds containing oxazole and thiophene rings exhibit significant biological activities, including antimicrobial and anticancer properties. The presence of the pyridine ring enhances interaction with biological targets, potentially influencing enzyme inhibition and receptor binding.

Anticancer Activity

Studies have shown that similar compounds can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives of oxazole have demonstrated efficacy against breast and lung cancer cells by targeting specific kinases involved in cell proliferation and survival pathways.

Antimicrobial Activity

The compound's structure suggests potential antibacterial properties. Compounds with similar functional groups have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of oxazole derivatives. The results indicated that compounds with structural similarities to our target compound exhibited IC50 values ranging from 0.5 to 5 µM against various cancer cell lines (e.g., MCF-7 for breast cancer) .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives containing the thiophene and pyridine moieties were tested against Escherichia coli and Staphylococcus aureus. The results showed that several compounds inhibited bacterial growth at concentrations as low as 1 mM, suggesting that our compound may possess similar properties .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)0.5 - 5
AntibacterialE. coli1
AntibacterialS. aureus1

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